![molecular formula C21H25NO B14232085 4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol CAS No. 774525-84-7](/img/structure/B14232085.png)
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol is an organic compound with the molecular formula C21H25NO This compound is characterized by a phenol group attached to a pyridine ring, which is further substituted with a phenylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of phenol with 4-phenylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another approach involves the reduction of 4-phenylbutyronitrile to 4-phenylbutylamine, followed by its reaction with 4-hydroxy-2,6-dimethylpyridine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro derivatives, halogenated phenols, and alkylated phenols.
Scientific Research Applications
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with neurotransmitter receptors, providing neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Ethyl-2-phenylbutyl)phenol: Similar structure but with an ethyl group instead of a phenylbutyl group.
4-Phenyl-1-(4-phenylbutyl)piperidine: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol is unique due to its specific substitution pattern and the presence of both phenol and pyridine functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
774525-84-7 |
|---|---|
Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol |
InChI |
InChI=1S/C21H25NO/c23-21-11-9-19(10-12-21)20-13-16-22(17-14-20)15-5-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-13,23H,4-5,8,14-17H2 |
InChI Key |
DLHZMEMVMJSESW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)O)CCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


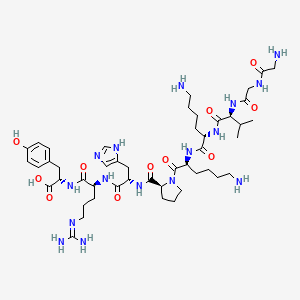
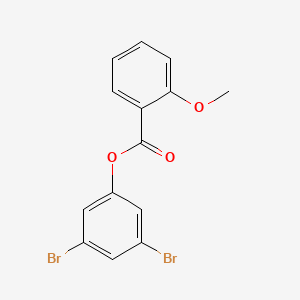
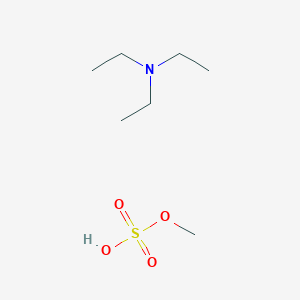
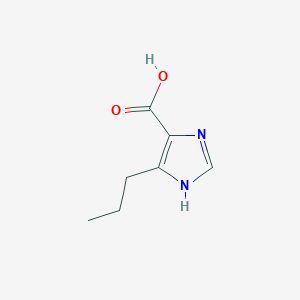
![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
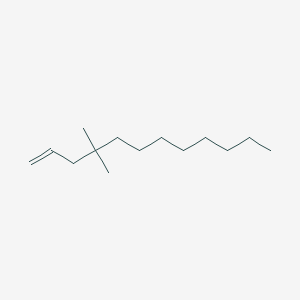
stannane](/img/structure/B14232048.png)
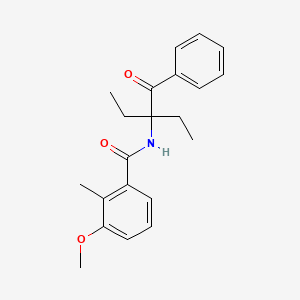

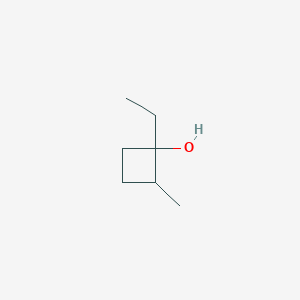
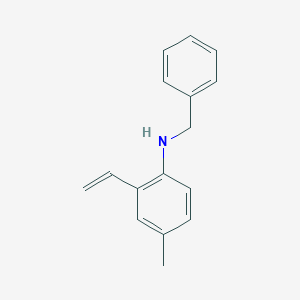
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

